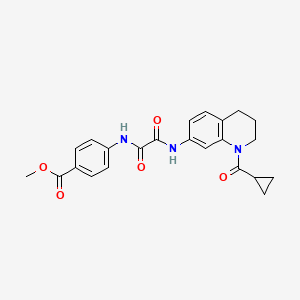
Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound belonging to the quinoline family. It possesses notable potential in various fields such as medicinal chemistry, pharmaceuticals, and biological research due to its complex structure and functionality.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of this compound typically involves multiple steps starting from commercially available precursors. One synthetic route might begin with the formation of the 1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline core, followed by sequential amidation and esterification reactions to attach the benzoate moiety. Reaction conditions often include the use of coupling reagents, organic solvents, and precise temperature control to ensure high yields and purity.
Industrial production methods: : In industrial settings, large-scale production often employs continuous flow reactors to enhance efficiency and control over reaction parameters. Key factors include reagent quality, process optimization, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions, such as:
Oxidation: : It may react with oxidizing agents leading to modifications in its aromatic ring or side chains.
Reduction: : Reducing conditions might affect the carbonyl groups or other functional moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic ring or the ester group.
Common reagents and conditions: : Some reactions may involve common reagents like sodium borohydride for reductions, or halogenating agents for substitutions.
Major products formed: : The nature of the products depends on the specific reagents and conditions, ranging from simple derivatives to more complex multi-functional compounds.
Scientific Research Applications
Chemistry: : It is often used as a model compound in synthetic organic chemistry to study reaction mechanisms and explore new synthetic methodologies.
Biology: : In biological research, it may act as a probe to study biological pathways and interactions due to its quinoline backbone, which is known for its biological activity.
Medicine: : The compound could serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: : In the industrial sector, its derivatives could be utilized in the synthesis of advanced materials or as intermediates in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate often involves its interaction with molecular targets such as enzymes or receptors. Its structural features enable it to bind effectively to active sites, potentially inhibiting or modulating biological processes. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with other compounds: : Similar compounds, like those in the quinoline family, share structural features but differ in their specific substituents. Methyl 4-(2-((1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
List of similar compounds
4-(2-((1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)acetamido)benzoic acid
Methyl 4-(2-((1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)phenyl
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline
This unique compound offers a wealth of opportunities for scientific exploration and potential practical applications. Its complexity and versatility make it a fascinating subject for ongoing research in various disciplines.
Properties
IUPAC Name |
methyl 4-[[2-[[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-31-23(30)16-7-9-17(10-8-16)24-20(27)21(28)25-18-11-6-14-3-2-12-26(19(14)13-18)22(29)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPWPKCVMEWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
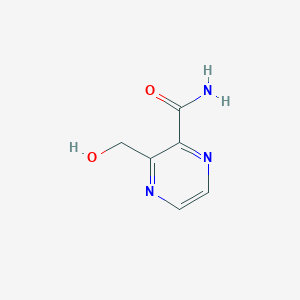
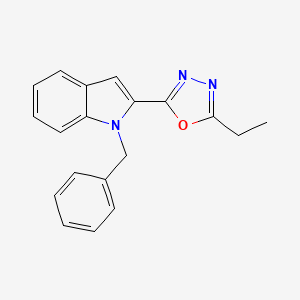
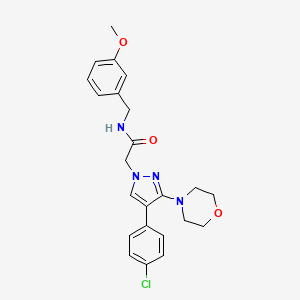
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2934147.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
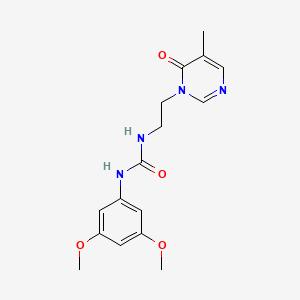
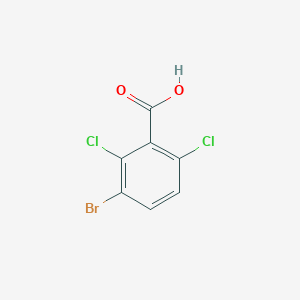
![2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B2934151.png)
![N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide](/img/structure/B2934153.png)
![4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2934154.png)
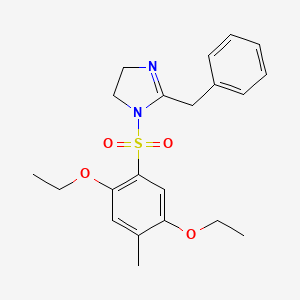
![6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2934156.png)
![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)
